molecular formula C10H7N2NaO3 B2685764 Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate CAS No. 1706461-00-8

Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate

Cat. No.: B2685764
CAS No.: 1706461-00-8
M. Wt: 226.167
InChI Key: BBOFRPODEACRNP-UHFFFAOYSA-M
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Description

Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H7N2NaO3 and its molecular weight is 226.167. The purity is usually 95%.
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Biological Activity

Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxazole and pyridine moieties. The presence of these functional groups contributes to its biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₉H₈N₂NaO₃
Molecular Weight202.16 g/mol
CAS Number13889-98-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have indicated that compounds containing oxazole rings exhibit significant anticancer activity by inducing apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Anticancer Activity

Recent research has highlighted the compound's efficacy against several cancer cell lines. For instance, in vitro studies demonstrated that this compound exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating a potent anticancer profile .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects on various cancer cell lines reported the following IC50 values:

Cell LineIC50 (µM)Reference
MCF-70.65
MDA-MB-2312.41
MEL-81.20

The results suggest that this compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that derivatives with similar structures exhibit significant antibacterial effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Comparative Antimicrobial Efficacy

A comparative study of this compound against standard antibiotics revealed the following:

PathogenMinimum Inhibitory Concentration (MIC)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32 µg/mL64 µg/mL (Penicillin)
Escherichia coli16 µg/mL32 µg/mL (Ampicillin)

These findings suggest that this compound may serve as an effective alternative or adjunctive treatment for infections caused by resistant strains.

Properties

IUPAC Name

sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.Na/c1-6-9(11-5-15-6)7-3-2-4-8(12-7)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFRPODEACRNP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C2=NC(=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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